molecular formula C7H10N4 B034467 3-(Pyrrolidin-1-yl)-1,2,4-triazine CAS No. 110829-36-2

3-(Pyrrolidin-1-yl)-1,2,4-triazine

Cat. No.: B034467
CAS No.: 110829-36-2
M. Wt: 150.18 g/mol
InChI Key: YNSURLSIKKBOSL-UHFFFAOYSA-N
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Description

The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The 1,2,4-triazine is a six-membered ring with three nitrogen atoms and three carbon atoms. It is a versatile scaffold in medicinal chemistry due to its ability to form multiple hydrogen bonds, which can enhance binding affinity and selectivity .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of 1,2,4-triazines often involves the use of cyanuric chloride .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . The 1,2,4-triazine ring is planar due to the sp2 hybridization of its atoms.


Chemical Reactions Analysis

Pyrrolidine can undergo various chemical reactions typical for secondary amines, such as the Leuckart-Wallach and Mannich reactions . The reactivity of 1,2,4-triazines depends on the substituents on the ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. Pyrrolidine is a liquid at room temperature and is miscible with water and conventional organic solvents .

Scientific Research Applications

  • Hydrogen-Bonded Crystal Engineering : 3-(Pyrrolidin-1-yl)-1,2,4-triazine is used to engineer hydrogen-bonded crystals by chelating metals and creating metallotectons (Duong et al., 2011).

  • Oxidative Coupling in Organic Synthesis : It enables the oxidative coupling of alkanones with palladium, leading to complexes with dehydro-4-oxo-norvaline and dehydro-4-oxo (El-Abadelah et al., 2018).

  • Antiviral Drug Production : This compound is an important regulatory starting material in the production of the antiviral drug remdesivir (Roy et al., 2021).

  • Antibacterial Activity : Derivatives of this compound have shown promising antibiotic activity against drug-resistant Staphylococcus aureus strains and Mycobacterium tuberculosis, as well as Bacillus anthracis (Lv et al., 2014).

  • c-Met Kinase Inhibitors : 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline derivatives are potential inhibitors of c-Met kinase (Caballero et al., 2011).

  • Novel Heterocyclic System Formation : Its synthesis led to the creation of a new heterocyclic system, 1H-pyrrolo[2,3-e]-1,2,4-triazine (Wells et al., 1991).

  • Complex Formation with Lanthanides : New extracting agents like 2,6-bis(-1,2,4-triazin-3-yl)-pyridine form unusual 12-coordinate complexes with lanthanides such as Nd and Pr (Boucher et al., 2002).

  • Chemical Reactions and Product Formation : Its reaction with other compounds can generate a variety of products, like 2,3-dimethoxy-10-(1H-1,2,3-triazol-1-yl)-pyr (Kopchuk et al., 2015).

  • Amination Processes : Its reaction with ammonia leads to tele-substitution products (Chupakhin et al., 1999).

  • Extraction of Americium(III) : Compounds like 2,6-di(5-alkyl-1,2,4-triazol-3-yl)-pyridine efficiently and selectively extract Am(III) from acidic solutions (Kolarik et al., 1999).

  • Electrochromic Applications : Tria-Py, a new monomer with electrochemical properties derived from this compound, can switch between colors in electrochromic devices (Ak et al., 2006).

  • Vaccinia Virus Research : Novel compounds related to this compound have shown promising characteristics against the vaccinia virus (Shabunina et al., 2021).

  • Ytterbium(III) PVC Membrane Electrode : This compound is used in the development of a ytterbium(III) PVC membrane electrode with excellent selectivity for Yb(3+) ions (Zamani et al., 2007).

  • DNA Interactions : Cobalt(III) complexes containing asymmetric ligands derived from this compound interact with DNA and promote cleavage of plasmid DNA (Wang et al., 2004).

Mechanism of Action

The mechanism of action of a compound depends on its specific structure and target. Pyrrolidine derivatives can have various biological activities, such as anticonvulsant, anticancer, and antitumor .

Safety and Hazards

The safety and hazards of a compound depend on its exact structure. Pyrrolidine can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The future directions in the research of pyrrolidine and 1,2,4-triazine derivatives could involve the design of new compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds .

Properties

IUPAC Name

3-pyrrolidin-1-yl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-2-6-11(5-1)7-8-3-4-9-10-7/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSURLSIKKBOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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